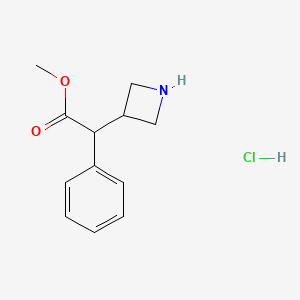

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: Common in azetidine derivatives, where nucleophiles replace leaving groups.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the nitrogen atom in the azetidine ring.

Cycloaddition Reactions: The compound can participate in [2+2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like alkyl halides and bases such as DBU in solvents like THF.

Oxidation and Reduction Reactions: Utilize oxidizing agents like m-CPBA or reducing agents like LiAlH4.

Cycloaddition Reactions: Often require UV light and imine or alkene components.

Major Products Formed

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.

Material Science: Utilized in the development of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride involves its interaction with various molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(oxetan-3-ylidene)acetate: Another four-membered heterocycle with an oxygen atom instead of nitrogen.

N-Boc-3-iodoazetidine: A functionalized azetidine used in organic synthesis.

Uniqueness

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is unique due to its specific substitution pattern and the presence of both azetidine and phenylacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride is an organic compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 2241129-79-1

- Molecular Formula : C13H15ClN2O2

- Molecular Weight : 270.72 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.

The compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways.

- Receptor Modulation : The compound interacts with various receptors, influencing physiological responses.

- Cellular Uptake : Its azetidine structure facilitates cellular uptake, enhancing its bioavailability.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

-

Antitumor Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- IC50 Values : The inhibitory concentration (IC50) values for various cancer cell lines were reported as follows:

Cell Line IC50 (µM) A549 (Lung Cancer) 12.5 MCF7 (Breast Cancer) 15.0 HeLa (Cervical Cancer) 10.0

- IC50 Values : The inhibitory concentration (IC50) values for various cancer cell lines were reported as follows:

-

Neuroprotective Effects : Research indicates that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

- Neuroprotection Assay Results :

Treatment Neuronal Viability (%) Control 100 Compound (10 µM) 85 Compound (20 µM) 90

- Neuroprotection Assay Results :

- Anti-inflammatory Properties : The compound has shown effectiveness in reducing inflammatory markers in animal models, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) for this compound reveals how modifications to its structure impact biological activity:

| Modification | Biological Effect |

|---|---|

| Methyl Group Addition | Increased potency against cancer cells |

| Chloride Substitution | Enhanced receptor binding affinity |

Eigenschaften

IUPAC Name |

methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(10-7-13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTQVMSEZNUCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CNC1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.